molecular formula C9H18N2 B1588701 1-(3S)-3-Pyrrolidinyl-piperidine CAS No. 917560-78-2

1-(3S)-3-Pyrrolidinyl-piperidine

Cat. No.: B1588701
CAS No.: 917560-78-2
M. Wt: 154.25 g/mol
InChI Key: BTZQCTWJDFNRMS-VIFPVBQESA-N
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Description

1-(3S)-3-Pyrrolidinyl-piperidine is a bicyclic amine comprising a piperidine ring (6-membered) fused with a pyrrolidine moiety (5-membered) at the (3S)-position. This compound, with CAS number 184970-32-9 , is a chiral molecule due to the stereogenic center at the pyrrolidine C3 position. Its structural uniqueness makes it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes. The dihydrochloride salt form (CAS 62764-89-0) is also commercially available , enhancing its solubility for pharmacological studies.

Properties

IUPAC Name

1-[(3S)-pyrrolidin-3-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZQCTWJDFNRMS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428356
Record name 1-(3S)-3-Pyrrolidinyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917560-78-2
Record name 1-(3S)-3-Pyrrolidinyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3S)-3-Pyrrolidinyl-piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(3S)-3-Pyrrolidinyl-piperidine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3S)-3-Pyrrolidinyl-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 1-(3S)-3-Pyrrolidinyl-piperidine serves as a crucial building block in the synthesis of more complex organic compounds. It enables the development of various derivatives that can be tailored for specific applications in research and industry .

Biology

  • Biological Activity Studies : The compound is being investigated for its interactions with biological targets, including receptors and enzymes. These interactions can modulate biological pathways, making it valuable for understanding cellular mechanisms .
  • Potential Therapeutic Uses : Research indicates that derivatives of this compound may have therapeutic potential, particularly in drug development aimed at treating conditions such as schizophrenia and metabolic disorders .

Medicine

  • Pharmaceutical Intermediate : Ongoing studies are exploring its use as an intermediate in pharmaceutical formulations. Its unique structure allows for the modification necessary to develop new therapeutic agents .
  • Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, which can lead to various biological effects. Understanding these interactions is critical for developing effective drugs .

Case Study 1: Glycine Transporter Inhibitors

A study focused on pyrrolidine derivatives, including 1-(3S)-3-Pyrrolidinyl-piperidine, demonstrated their potential as selective inhibitors of GlyT1. These inhibitors are being researched for their role in treating schizophrenia by enhancing glutamatergic neurotransmission .

CompoundKi_i Value (µM)Efflux Ratio
23a0.1988.7
23d<0.0011.5

Case Study 2: PPAR Agonists

Research on pyrrolidine-based compounds has identified several as potent agonists at peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in restoring glucose metabolism and improving lipid profiles in diabetic models .

CompoundαEC50_{50} (nM)γEC50_{50} (nM)
25590
261070

Mechanism of Action

The mechanism of action of 1-(3S)-3-Pyrrolidinyl-piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight Core Structure Modifications Key References
1-(3S)-3-Pyrrolidinyl-piperidine 184970-32-9 154.25 g/mol Piperidine fused to pyrrolidine at (3S)-position
3-(1-Methylpyrrolidin-2-yl)-piperidine 5337-62-2 168.28 g/mol Methyl substitution on pyrrolidine ring
1-[(3-Nitrophenyl)methyl]piperidine 62403-48-9 260.34 g/mol Nitrophenyl group attached to piperidine
(S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride 1932162-57-6 251.65 g/mol Trifluoromethyl and sulfonyl chloride groups

Key Observations:

  • 1-[(3-Nitrophenyl)methyl]piperidine : The nitro group introduces strong electron-withdrawing effects, altering reactivity and binding affinity in catalytic or receptor interactions .
  • (S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride : The sulfonyl chloride moiety makes it a versatile intermediate for synthesizing sulfonamide derivatives, a common pharmacophore in drug discovery .

Pharmacological Analogues

Table 2: Pharmacological Activity Comparison

Compound Name Biological Target/Activity Therapeutic Indication Key References
1-(3S)-3-Pyrrolidinyl-piperidine Potential CNS receptor modulation (e.g., σ receptors) Under investigation
TAS-120 (1-[(3S)-3-{4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}pyrrolidin-1-yl]-2-propen-1-one) FGFR kinase inhibition Biliary tract cancer (orphan designation)
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Kinase inhibition (specific targets undisclosed) Anticancer research

Key Observations:

  • TAS-120 : Incorporates a pyrrolidinyl-piperidine moiety as part of its FGFR inhibitor structure, demonstrating the scaffold's utility in oncology .
  • Kinase-Targeting Piperidine Derivatives : The compound from highlights the adaptability of piperidine-pyrrolidine hybrids in targeting diverse enzymatic pathways .

Biological Activity

1-(3S)-3-Pyrrolidinyl-piperidine, a compound characterized by its unique structure combining a piperidine and a pyrrolidine ring, has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

  • IUPAC Name : 1-[(3S)-pyrrolidin-3-yl]piperidine
  • Molecular Formula : C9H18N2
  • InChI Key : BTZQCTWJDFNRMS-VIFPVBQESA-N

Biological Activity

The biological activity of 1-(3S)-3-Pyrrolidinyl-piperidine is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes. Research indicates that the compound may exhibit activity as a modulator of neurotransmitter systems, which is critical for its potential therapeutic applications.

1-(3S)-3-Pyrrolidinyl-piperidine likely acts through the following mechanisms:

  • Receptor Binding : The compound may bind to specific receptors, influencing their activity and leading to physiological effects.
  • Enzyme Modulation : It may also interact with enzymes, altering metabolic pathways within biological systems.

Synthesis and Pharmacological Studies

  • A study highlighted the synthesis of various analogues of related compounds, demonstrating that structural modifications can significantly affect receptor selectivity and potency. For instance, compounds with methyl substitutions exhibited altered affinities for opioid receptors, suggesting that similar modifications could be explored for 1-(3S)-3-Pyrrolidinyl-piperidine to enhance its biological profile .

Comparative Analysis with Related Compounds

Compound NameReceptor AffinityNotable Effects
1-(3R)-3-Pyrrolidinyl-piperidineModerateSelective for certain receptor types
2-Pyrrolidinyl-piperidineLowLimited biological activity
3-Pyrrolidinyl-pyridineHighSignificant receptor modulation

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of stereochemistry in drug design.

Applications in Drug Discovery

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features make it a versatile scaffold in drug discovery, particularly for developing agents targeting central nervous system disorders. The pyrrolidine ring is known to enhance solubility and bioavailability, crucial factors in the pharmacokinetic profiles of new drugs .

Future Directions

Ongoing research is focused on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to increase yield and purity.
  • Exploring Biological Pathways : Investigating the specific biological pathways influenced by 1-(3S)-3-Pyrrolidinyl-piperidine to identify therapeutic targets.
  • Clinical Trials : Future studies may include preclinical and clinical trials to assess safety and efficacy in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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